molecular formula C15H25NO5 B12307476 3-(2-Ethoxycarbonyl-ethyl)-4-oxo-piperidine-1-carboxylic acid tert-butyl ester CAS No. 848410-27-5

3-(2-Ethoxycarbonyl-ethyl)-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12307476
CAS No.: 848410-27-5
M. Wt: 299.36 g/mol
InChI Key: IOKRVZNCXHXYMW-UHFFFAOYSA-N
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Description

3-(2-Ethoxycarbonyl-ethyl)-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethoxycarbonyl-ethyl group, a keto group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxycarbonyl-ethyl)-4-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the ethoxycarbonyl-ethyl group and the keto group. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common reagents used in the industrial synthesis include ethyl chloroformate, piperidine, and tert-butyl alcohol.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxycarbonyl-ethyl)-4-oxo-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxycarbonyl-ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the keto group may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-(2-Ethoxycarbonyl-ethyl)-4-oxo-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxycarbonyl-ethyl)-4-oxo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are typically studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethoxycarbonyl-ethyl)-4-oxo-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    3-(2-Ethoxycarbonyl-ethyl)-4-oxo-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

Uniqueness

The uniqueness of 3-(2-Ethoxycarbonyl-ethyl)-4-oxo-piperidine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The tert-butyl ester group, in particular, provides steric hindrance and stability, making the compound suitable for various applications that require robust and stable intermediates.

Properties

CAS No.

848410-27-5

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

tert-butyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C15H25NO5/c1-5-20-13(18)7-6-11-10-16(9-8-12(11)17)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3

InChI Key

IOKRVZNCXHXYMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CN(CCC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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